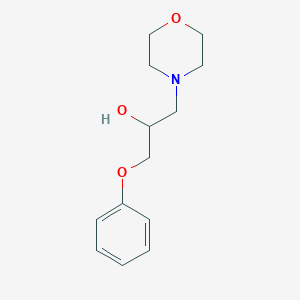

3-氨基-N-(2,5-二甲氧基苯基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of derivatives similar to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide often involves multi-component reactions or specific cyclization methods such as the Bischler-Napieralski reaction. For instance, a highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives utilizes a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high product yields with simple workup procedures (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-n-(2,5-dimethoxyphenyl)benzamide, such as certain pyran and pyrrole derivatives, has been elucidated using X-ray crystallography. This analysis provides insights into the compound's stereochemistry and conformation. For example, X-ray structure analysis of 3-arylmethylidene-4,5-dihydro-3H-pyrroles confirmed the configuration of these compounds as the E-isomer, shedding light on the structural aspects of similar benzamide derivatives (Browne et al., 1981).

Chemical Reactions and Properties

The chemical reactivity of 3-Amino-n-(2,5-dimethoxyphenyl)benzamide derivatives can be explored through various reactions, including cyclization, acylation, and reductive cyclization processes. For instance, the 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde represents a synthesis method for related compounds, illustrating the versatility and reactivity of these benzamide derivatives (Bhaskar et al., 2019).

Physical Properties Analysis

The physical properties, including solubility and crystallization behavior, can significantly influence the utility and application of benzamide derivatives. Studies on related compounds emphasize the role of supramolecular interactions, such as hydrogen bonding and π-π interactions, in determining the solid-state properties and crystallization patterns of these molecules (Kranjc et al., 2012).

Chemical Properties Analysis

Chemical properties such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations are crucial for understanding and applying benzamide derivatives. For example, the synthesis and characterization of novel benzamide compounds starting from dimethoxybenzoic acid illustrate the compounds' reactivity and potential for further chemical modifications (Yakan et al., 2020).

科学研究应用

合成和抗惊厥活性

3-氨基-N-(2,5-二甲氧基苯基)苯甲酰胺衍生物已被探索其在抗惊厥应用中的潜力。例如,4-氨基-N-(2,6-二甲基苯基)苯甲酰胺等化合物在动物模型中显示出抗惊厥特性,特别是对电休克诱发的癫痫发作。它们在口服和腹腔给药中均显示出有希望的结果,强调了它们作为抗惊厥剂的潜力 (Lambert 等人,1995), (Robertson 等人,1987).

抗溃疡潜力

研究表明,3-氨基-N-(2,5-二甲氧基苯基)苯甲酰胺的某些衍生物具有显着的抗溃疡活性。研究强调,在这些化合物的苯氨基部分的特定位置引入氨基甲酰基基团,保留了与先导化合物相当的抗溃疡活性,表明它们在治疗胃溃疡中的潜在用途 (Hosokami 等人,1992).

抗癌应用

苯甲酰胺结构,包括 3-氨基-N-(2,5-二甲氧基苯基)苯甲酰胺的变体,已因其抗癌特性而受到研究。具有噻二唑骨架和苯甲酰胺基团的化合物已在针对各种人类癌细胞系的体外研究中显示出有希望的结果,表明它们在癌症治疗中的潜在作用 (Tiwari 等人,2017).

抗菌和抗阿米巴活性

已经对 3-氨基-N-(2,5-二甲氧基苯基)苯甲酰胺衍生物的抗菌和抗阿米巴活性进行了研究。虽然一些研究并未显示对特定病原体的显着活性,但对这些化合物的抗菌特性的探索仍在进行中 (Misra Vs & Saxena Vk, 1976).

对聚(ADP-核糖)合成的抑制作用

3-氨基苯甲酰胺是一种相关化合物,已被研究其对聚(ADP-核糖)合成的影响,这对于理解 DNA 修复和细胞活力等细胞过程至关重要。这项研究提供了苯甲酰胺衍生物在细胞生物学中更广泛意义的见解 (Milam & Cleaver, 1984).

安全和危害

未来方向

属性

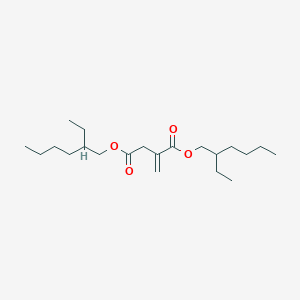

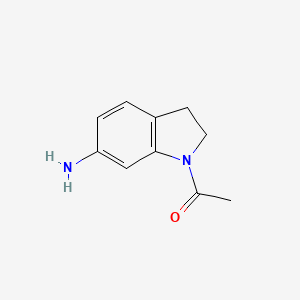

IUPAC Name |

3-amino-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-6-7-14(20-2)13(9-12)17-15(18)10-4-3-5-11(16)8-10/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVUHPAILILVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002282 | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-n-(2,5-dimethoxyphenyl)benzamide | |

CAS RN |

81882-65-7 | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81882-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanilide,5'-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-(2,5-dimethoxyphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B1266893.png)

![2-[5-(Benzyloxy)-1h-indol-3-yl]-n,n-dimethyl-2-oxoacetamide](/img/structure/B1266899.png)

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)